1-(2,5-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methanesulfonamide
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Overview
Description
1-(2,5-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methanesulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of fluorinated phenyl, thienopyrimidine, and azetidine moieties, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thieno and pyrimidine derivatives under specific conditions, such as using a strong base or acid catalyst.
Introduction of the Azetidine Ring: The azetidine moiety can be introduced via nucleophilic substitution reactions, where an appropriate azetidine precursor reacts with the thienopyrimidine core.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenyl halide and a suitable catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage, typically through the reaction of a sulfonyl chloride with the amine group of the azetidine-thienopyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often facilitated by a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(2,5-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its fluorinated phenyl group and thienopyrimidine core can contribute to the development of advanced materials with unique electronic or photonic properties.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It may find use in the synthesis of other complex molecules or as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-difluorophenyl)-3-(4-iodophenyl)urea: This compound shares the difluorophenyl group but differs in its overall structure and functional groups.
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated compound with different core structures and applications.
Uniqueness
1-(2,5-difluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methanesulfonamide is unique due to its combination of fluorinated phenyl, thienopyrimidine, and azetidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S2/c17-11-1-2-13(18)10(5-11)8-26(23,24)21-12-6-22(7-12)16-15-14(3-4-25-15)19-9-20-16/h1-5,9,12,21H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUUYNHSUBBVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NS(=O)(=O)CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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